Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-1-(4-(4-(3-chlorophenyl)-1-piperazinyl)butyl)-2,4-dioxo-7-methyl-3-phenyl-, ethyl ester
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Overview
Description
Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-1-(4-(4-(3-chlorophenyl)-1-piperazinyl)butyl)-2,4-dioxo-7-methyl-3-phenyl-, ethyl ester is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring multiple functional groups and a piperazine moiety, makes it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-1-(4-(4-(3-chlorophenyl)-1-piperazinyl)butyl)-2,4-dioxo-7-methyl-3-phenyl-, ethyl ester typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, condensation, and cyclization reactions. Common reagents used in these steps include chlorinating agents, reducing agents, and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, temperature control, and purification methods are critical to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are often employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, Pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives have shown promise in inhibiting certain enzymes and receptors. This makes them potential candidates for drug development, particularly in the treatment of cancer and infectious diseases.
Medicine
In medicine, these compounds are explored for their therapeutic potential. They may act as inhibitors of specific biological pathways, offering new avenues for the treatment of various ailments.
Industry
Industrially, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable component in various applications.
Mechanism of Action
The mechanism of action of Pyrido(2,3-d)pyrimidine-5-carboxylic acid derivatives involves interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity, blocking receptor sites, or interfering with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine-5-carboxylic acid derivatives: These compounds share a similar core structure but differ in their substituents.
Quinazoline derivatives: Known for their biological activity, these compounds have a similar bicyclic structure.
Pyrimidine derivatives: Widely studied for their pharmacological properties.
Uniqueness
What sets Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-1-(4-(4-(3-chlorophenyl)-1-piperazinyl)butyl)-2,4-dioxo-7-methyl-3-phenyl-, ethyl ester apart is its specific combination of functional groups and the presence of the piperazine moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a compound of significant interest in various fields of research.
Properties
CAS No. |
160031-35-6 |
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Molecular Formula |
C31H34ClN5O4 |
Molecular Weight |
576.1 g/mol |
IUPAC Name |
ethyl 1-[4-[4-(3-chlorophenyl)piperazin-1-yl]butyl]-7-methyl-2,4-dioxo-3-phenylpyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C31H34ClN5O4/c1-3-41-30(39)26-20-22(2)33-28-27(26)29(38)37(24-11-5-4-6-12-24)31(40)36(28)15-8-7-14-34-16-18-35(19-17-34)25-13-9-10-23(32)21-25/h4-6,9-13,20-21H,3,7-8,14-19H2,1-2H3 |
InChI Key |
TXFIHTPYQRLSJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC(=C1)C)N(C(=O)N(C2=O)C3=CC=CC=C3)CCCCN4CCN(CC4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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